2-(2-Chlorophenoxy)ethanimidamide

Description

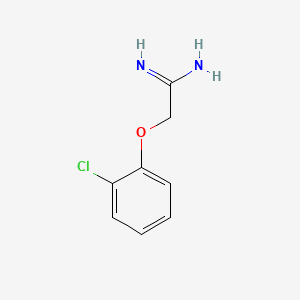

2-(2-Chlorophenoxy)ethanimidamide (CAS 175276-80-9) is an amidine derivative featuring a 2-chlorophenoxy substituent. The compound’s structure includes an ethanimidamide backbone (N-hydroxy substitution) and a chlorine atom at the ortho position of the phenoxy group.

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJLUVWKVHAVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300362 | |

| Record name | 2-(2-Chlorophenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144757-44-8 | |

| Record name | 2-(2-Chlorophenoxy)ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144757-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)ethanimidamide typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-(2-chlorophenoxy)ethyl acetate. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid, while substitution reactions can produce various substituted ethanimidamides .

Scientific Research Applications

2-(2-Chlorophenoxy)ethanimidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Chlorophenoxy)ethanimidamide with key analogs:

*Calculated based on molecular formula.

Key Observations:

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases. The target compound’s N-hydroxy group may improve hydrogen bonding capacity but reduce lipid solubility .

- Molecular Weight : The target compound (~230 g/mol) is heavier than phenylthio and ester analogs, which could impact bioavailability and membrane permeability .

Biological Activity

2-(2-Chlorophenoxy)ethanimidamide, also known by its CAS number 144757-44-8, is a chemical compound with notable pharmacological properties. Its structure features a chlorophenoxy group and an ethanimidamide moiety, which contribute to its biological activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further drug development targeting pain management and inflammatory diseases.

Molecular Characteristics

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 186.63 g/mol

- Solubility : Typically presented in hydrochloride form to enhance solubility and stability.

Structural Features

The presence of both the amide and chlorophenoxy groups allows for significant reactivity, facilitating various chemical reactions that are pivotal for synthesizing derivatives or modifying the compound for specific applications.

Pharmacological Properties

Research indicates that this compound may interact with biological targets related to inflammatory pathways. Initial findings suggest:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation.

- Analgesic Effects : It may modulate pain pathways, providing relief in pain models.

The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes. This interaction could lead to modulation of signaling pathways that regulate inflammation and pain perception.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Chlorophenoxy)ethanimidamide | Similar chlorophenoxy group | Different chlorine position affects reactivity |

| 2-Chlorophenoxyacetic acid | Contains a carboxylic acid functionality | Primarily used as an herbicide |

| 4-Amino-3-chlorophenol | Contains an amino group | Exhibits different biological activity |

This table illustrates variations in functional groups and positions that influence their chemical behavior and biological activity, highlighting the uniqueness of this compound.

Study on Anti-inflammatory Effects

A preliminary study evaluated the anti-inflammatory effects of this compound in animal models. The results indicated significant reductions in edema and inflammatory markers when administered at specific doses.

Key Findings:

- Reduction in Edema : The compound reduced paw swelling in rats by approximately 40% compared to control groups.

- Cytokine Inhibition : Levels of TNF-alpha and IL-6 were significantly lower in treated animals.

Analgesic Activity Assessment

Another study focused on the analgesic properties of the compound using a formalin-induced pain model. The findings suggested that:

- Pain Response Reduction : There was a notable decrease in pain response during both the acute and chronic phases of the formalin test.

- Dose-dependent Response : Higher doses correlated with greater analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.